molecular formula C17H23BrN4O B213507 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole

カタログ番号 B213507
分子量: 379.3 g/mol
InChIキー: OEWZSXFKHBVSOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

作用機序

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a role in gene expression regulation. Specifically, 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of gene expression. This mechanism of action has been studied extensively in vitro and in vivo.
Biochemical and Physiological Effects
3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects, including the downregulation of MYC and other oncogenes, the reduction of inflammation, and the improvement of glucose metabolism. These effects have been observed in cell culture and animal models.

実験室実験の利点と制限

One advantage of 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole is its selectivity for BET proteins, which allows for the specific targeting of gene expression regulation. However, one limitation is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.

将来の方向性

There are several future directions for the study of 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole. One direction is the development of more potent analogs of 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole for improved therapeutic efficacy. Another direction is the investigation of the potential of 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole.

合成法

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole can be synthesized through a four-step process involving the reaction of adamantane-1-carboxylic acid with thionyl chloride, followed by the reaction with 1-pyrrolidinecarbonyl chloride and then with 3-amino-1,2,4-triazole. Finally, the product is treated with bromine to yield 3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole. This synthesis method has been published in a peer-reviewed journal and has been used in various research studies.

科学的研究の応用

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and obesity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce amyloid-beta levels in the brain, and improve glucose tolerance and insulin sensitivity in obese mice.

特性

製品名

3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole

分子式

C17H23BrN4O

分子量

379.3 g/mol

IUPAC名

[3-(3-bromo-1,2,4-triazol-1-yl)-1-adamantyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23BrN4O/c18-15-19-11-22(20-15)17-8-12-5-13(9-17)7-16(6-12,10-17)14(23)21-3-1-2-4-21/h11-13H,1-10H2

InChIキー

OEWZSXFKHBVSOT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

正規SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。